
6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
Übersicht
Beschreibung
6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one, also known as 6-acetyl-7-hydroxy-4,8-DMCH, is a naturally occurring chromone compound found in the leaves of certain plants, including the common nettle. It is a potent antioxidant, and has been studied for its potential use in the prevention and treatment of various diseases, including cancer, cardiovascular disease, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one and its derivatives have shown promise in antimicrobial applications. For instance, derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, a related compound, have been synthesized and displayed antimicrobial activity (Čačić et al., 2006). Similarly, compounds isolated from the brown alga Homoeostrichus formosana, including a derivative of this compound, exhibited antibacterial and anti-inflammatory activities (Fang et al., 2014).
Photochemical Applications
The photolysis of chromene derivatives, including those similar to this compound, leads to a variety of products through photochemical reactions. These reactions have potential significance in various fields, including biological applications (Climent et al., 1987).
Cytotoxic and Antioxidant Properties
Certain derivatives of this compound have been shown to possess cytotoxic properties, which could be relevant in cancer research. For example, compounds synthesized from 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4,5-dimethyl-2H-chromen-2-one demonstrated cytotoxic activity (Khan et al., 2003). Additionally, these compounds showed varying degrees of antioxidant activity, suggesting their potential in oxidative stress-related applications.
Potential in Cancer Therapy
Some chromene derivatives have shown potential as leads for new anticancer drugs. Structural and molecular modeling studies on these derivatives suggest they could act as DNA intercalators, making them candidates for further exploration in cancer therapy (Santana et al., 2020).
Antifungal and Antibacterial Activity
Synthesized derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one have shown promising antifungal activity, particularly against Candida albicans, as well as broad-spectrum antibacterial properties (Khan et al., 2004).
Wirkmechanismus
Target of Action
The primary target of 6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is the serotonin 5-HT 1A receptor . This receptor plays a crucial role in the regulation of mood, anxiety, sleep, and other functions in the brain.
Mode of Action
The compound interacts with its target, the 5-HT 1A receptor, by forming hydrogen bonds with residues in the receptor’s binding pocket . This interaction leads to changes in the receptor’s activity, which can have various downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its influence on the 5-HT 1A receptor. By modulating this receptor’s activity, the compound could potentially affect various physiological processes regulated by the serotonergic system .
Biochemische Analyse
Biochemical Properties
6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . Additionally, it interacts with proteins involved in oxidative stress responses, thereby exhibiting antioxidant properties . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of the enzymes and proteins.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the NF-κB signaling pathway, which plays a critical role in regulating immune responses and inflammation . This inhibition leads to a decrease in the expression of pro-inflammatory cytokines and other inflammatory mediators. Furthermore, this compound has been shown to enhance the expression of antioxidant genes, thereby protecting cells from oxidative damage .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It binds to the active sites of target enzymes and proteins, leading to enzyme inhibition or activation. For instance, its binding to COX enzymes results in the inhibition of prostaglandin synthesis, thereby reducing inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This modulation leads to changes in the expression of genes involved in oxidative stress responses and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory pathways and enhanced antioxidant responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and antioxidant effects without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage. Therefore, it is essential to determine the optimal dosage range for therapeutic applications to minimize potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, leading to their excretion in the urine and bile . The compound’s metabolism can affect its bioavailability and therapeutic efficacy, highlighting the importance of understanding its metabolic pathways for drug development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cells, it can bind to intracellular proteins, such as albumin, which facilitates its distribution to different cellular compartments . The compound’s localization and accumulation within specific tissues can influence its therapeutic effects and potential toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through various targeting signals and post-translational modifications . For example, its localization to the nucleus allows it to interact with transcription factors and modulate gene expression . Similarly, its presence in the mitochondria can enhance its antioxidant effects by directly scavenging reactive oxygen species .
Eigenschaften
IUPAC Name |
6-acetyl-7-hydroxy-4,8-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-6-4-11(15)17-13-7(2)12(16)10(8(3)14)5-9(6)13/h4-5,16H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNUBTVEXMINJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


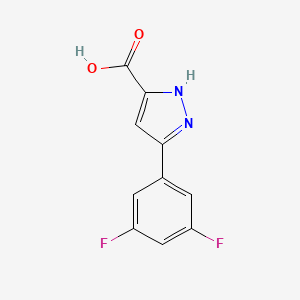
![2-[(4-Chlorophenyl)(cyano)methyl]benzenecarbonitrile](/img/structure/B3033948.png)

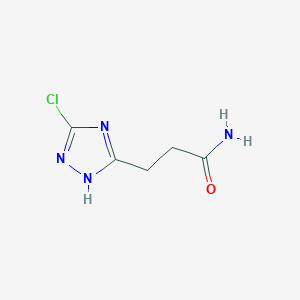
![1-[(13S,17R)-11,15-Dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]ethanone](/img/structure/B3033954.png)
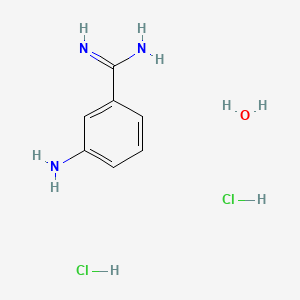
![4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3033958.png)
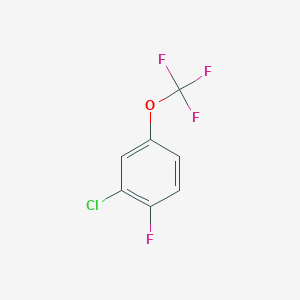
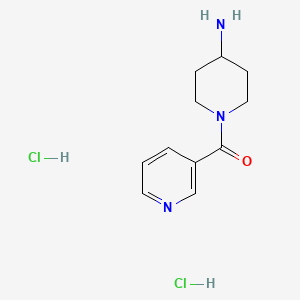
![2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride](/img/structure/B3033962.png)


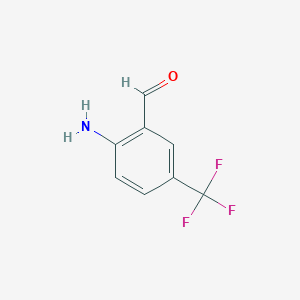
![4-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3033967.png)
